molecular formula C40H50O4 B13860443 Gestodene Dimer

Gestodene Dimer

Cat. No.: B13860443
M. Wt: 594.8 g/mol
InChI Key: CYMUBJUEUOLHGA-SEWLZUMOSA-N
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Description

Gestodene Dimer is a synthetic compound derived from gestodene, a potent progestogen used in hormonal contraceptives. Gestodene itself is known for its high progestational activity and minimal androgenic effects. The dimer form of gestodene is of interest due to its potential enhanced biological activity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gestodene Dimer typically involves the dimerization of gestodene through various chemical reactions. One common method includes the use of a catalyst to facilitate the dimerization process. The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where gestodene is subjected to dimerization under optimized conditions. The process includes steps such as purification and crystallization to isolate the dimer form. Advanced techniques like high-performance liquid chromatography (HPLC) are used to ensure the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Gestodene Dimer undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.

    Substitution: Replacement of one functional group with another, often facilitated by specific reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds .

Scientific Research Applications

Gestodene Dimer has several applications in scientific research:

Mechanism of Action

The mechanism of action of Gestodene Dimer involves its interaction with progesterone receptors. It binds to these receptors, activating them and leading to the modulation of gene expression. This results in various biological effects, including the regulation of menstrual cycles and inhibition of ovulation. The molecular pathways involved include the activation of specific transcription factors and signaling cascades .

Comparison with Similar Compounds

Similar Compounds

  • Levonorgestrel
  • Desogestrel
  • Norgestimate
  • Dienogest
  • Nomegestrol

Comparison

Gestodene Dimer is unique due to its enhanced progestational activity compared to other progestogens like levonorgestrel and desogestrel. It exhibits a more potent effect on progesterone receptors and has a higher binding affinity. Additionally, this compound shows improved stability and a longer half-life, making it a promising candidate for advanced contraceptive formulations .

Properties

Molecular Formula

C40H50O4

Molecular Weight

594.8 g/mol

IUPAC Name

(8R,9S,10R,13S,14S,17S)-13-ethyl-17-[2-[(8R,9S,10R,13S,14S,17S)-13-ethyl-17-hydroxy-3-oxo-1,2,6,7,8,9,10,11,12,14-decahydrocyclopenta[a]phenanthren-17-yl]ethynyl]-17-hydroxy-1,2,6,7,8,9,10,11,12,14-decahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C40H50O4/c1-3-37-17-13-31-29-11-7-27(41)23-25(29)5-9-33(31)35(37)15-19-39(37,43)21-22-40(44)20-16-36-34-10-6-26-24-28(42)8-12-30(26)32(34)14-18-38(36,40)4-2/h15-16,19-20,23-24,29-36,43-44H,3-14,17-18H2,1-2H3/t29-,30-,31+,32+,33+,34+,35-,36-,37-,38-,39+,40+/m0/s1

InChI Key

CYMUBJUEUOLHGA-SEWLZUMOSA-N

Isomeric SMILES

CC[C@]12CC[C@H]3[C@H]([C@@H]1C=C[C@]2(C#C[C@@]4(C=C[C@@H]5[C@@]4(CC[C@H]6[C@H]5CCC7=CC(=O)CC[C@H]67)CC)O)O)CCC8=CC(=O)CC[C@H]38

Canonical SMILES

CCC12CCC3C(C1C=CC2(C#CC4(C=CC5C4(CCC6C5CCC7=CC(=O)CCC67)CC)O)O)CCC8=CC(=O)CCC38

Origin of Product

United States

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